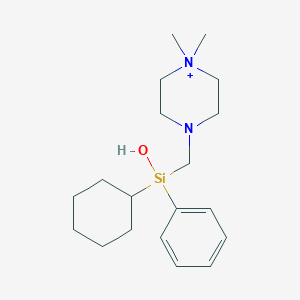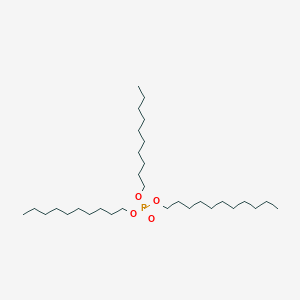
Didecyl undecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl undecyl phosphate (DDUP) is a phospholipid derivative that has been extensively researched for its potential applications in various fields of science. It is a surfactant that is widely used in the formulation of detergents, emulsifiers, and dispersants. DDUP has been shown to exhibit unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Didecyl undecyl phosphate is not fully understood, but it is believed to interact with the lipid membranes of cells, disrupting their structure and function. This disruption can lead to cell death or inhibition of cellular processes, making this compound a promising candidate for use in the development of new drugs and therapies.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, disruption of viral replication, and inhibition of fungal growth. It has also been shown to have anti-inflammatory properties, making it a promising candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Didecyl undecyl phosphate has several advantages and limitations for use in lab experiments. Its unique properties make it a promising candidate for use in a variety of experiments, but its toxicity and potential for side effects must be carefully considered. Additionally, the cost of this compound can be prohibitive for some experiments.
Orientations Futures
There are several potential future directions for research on Didecyl undecyl phosphate. One area of interest is the development of new drugs and therapies based on the unique properties of this compound. Another area of interest is the use of this compound in the development of new agricultural and food products. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
Didecyl undecyl phosphate can be synthesized using a variety of methods, including the reaction of didecyl phosphite and undecyl alcohol in the presence of a catalyst. This method has been shown to yield high purity this compound with good yields.
Applications De Recherche Scientifique
Didecyl undecyl phosphate has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antibacterial, antiviral, and antifungal properties, making it a promising candidate for use in the development of new drugs and therapies. This compound has also been shown to have potential applications in the fields of agriculture and food science.
Propriétés
Numéro CAS |
115120-48-4 |
|---|---|
Formule moléculaire |
C31H65O4P |
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
didecyl undecyl phosphate |
InChI |
InChI=1S/C31H65O4P/c1-4-7-10-13-16-19-22-25-28-31-35-36(32,33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-31H2,1-3H3 |
Clé InChI |
SLUXXEHSJSKZNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Autres numéros CAS |
115120-48-4 111163-40-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



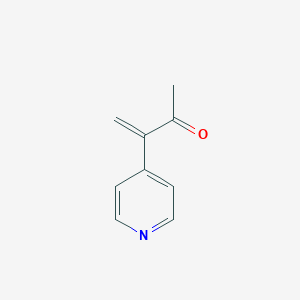
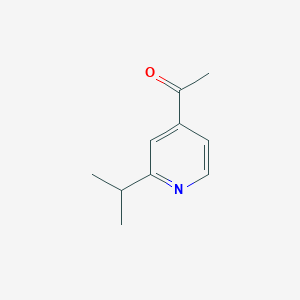
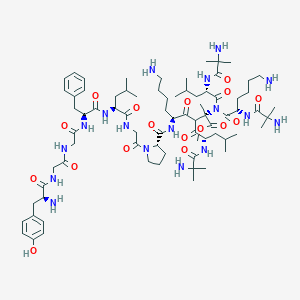
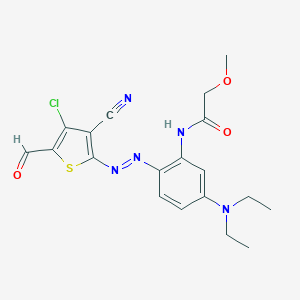
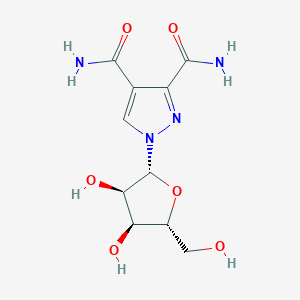
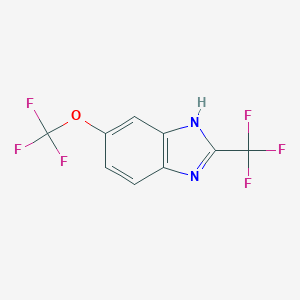
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
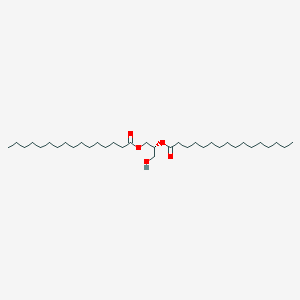
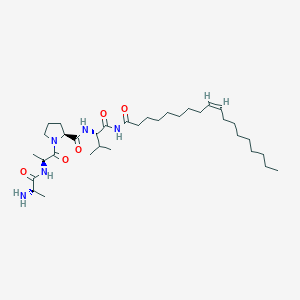
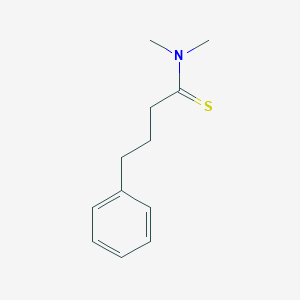
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
